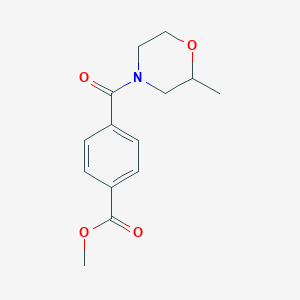
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate, also known as MMBC, is a novel psychoactive substance that has gained significant attention in recent years. It belongs to the class of synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system. MMBC has been used as a research chemical in scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate involves the inhibition of dopamine reuptake, which leads to an increase in the levels of dopamine in the brain. This results in the stimulation of the central nervous system and produces effects such as increased alertness, euphoria, and energy. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate also affects other neurotransmitters such as serotonin and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate produces a range of biochemical and physiological effects in the body. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to increased activity in the central nervous system. This results in effects such as increased heart rate, blood pressure, and body temperature. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate also produces effects such as increased alertness, euphoria, and energy.
実験室実験の利点と制限
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has several advantages as a research chemical. It is easy to synthesize and purify, and its effects on the central nervous system are well-characterized. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate can be used to investigate the mechanisms of action of dopamine reuptake inhibitors and their potential therapeutic applications. However, there are also limitations to using Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate in lab experiments. Its psychoactive effects may make it difficult to control for variables such as dosage and duration of exposure. Additionally, the potential for abuse and dependence may limit its use in research settings.
将来の方向性
There are several future directions for research on Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate. One area of interest is the potential therapeutic applications of dopamine reuptake inhibitors such as Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate. These compounds may be useful in the treatment of conditions such as depression, attention deficit hyperactivity disorder, and Parkinson's disease. Another area of interest is the development of safer and more effective dopamine reuptake inhibitors with fewer side effects and potential for abuse. Finally, research on the long-term effects of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate and other synthetic cathinones is needed to fully understand their impact on the brain and body.
合成法
The synthesis of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate involves the reaction of 2-methylmorpholine-4-carbonyl chloride with methyl 4-hydroxybenzoate in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has been extensively studied in the field of neuroscience and pharmacology to understand its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain and produces stimulant effects. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has also been found to have affinity for serotonin and norepinephrine transporters, which may contribute to its psychoactive effects.
特性
IUPAC Name |
methyl 4-(2-methylmorpholine-4-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-9-15(7-8-19-10)13(16)11-3-5-12(6-4-11)14(17)18-2/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWSIYCZSSHFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

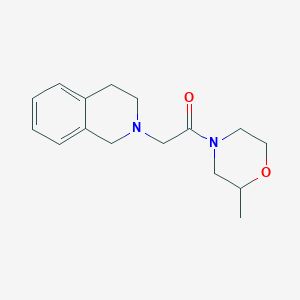
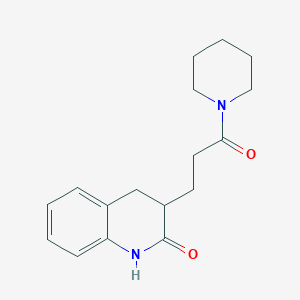
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
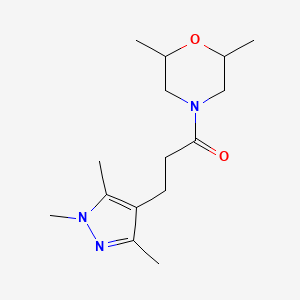
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
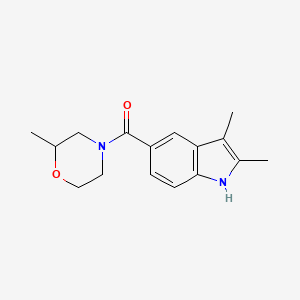
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)